4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
CAS No.: 5471-58-9
Cat. No.: VC18445437
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5471-58-9 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14) |
| Standard InChI Key | BSBYECHMVHTACX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(C(=O)N(C(=O)N1)C)C=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Key Identifiers
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is defined by the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol. Its IUPAC name systematically describes the substituents: a butyl group at position 4, a methyl group at position 1, and an aldehyde functional group at position 4 of the imidazolidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 5471-58-9 | |
| SMILES | CCCCC1(C(=O)N(C(=O)N1)C)C=O | |
| InChI Key | BSBYECHMVHTACX-UHFFFAOYSA-N | |
| PubChem CID | 231221 | |
| Density | 1.233 g/cm³ | |
| LogP | 0.611 |
Discrepancies in reported data warrant attention: A LookChem entry (CAS 6974-17-0) describes 4-butyl-2,5-dioxo-imidazolidine-4-carbaldehyde (C₈H₁₂N₂O₃), which lacks the methyl group present in the target compound . This highlights the importance of verifying substituents when referencing CAS numbers.
Structural Features and Reactivity
The compound’s imidazolidine ring contains two ketone groups (2,5-dioxo) that enhance electrophilicity, making it susceptible to nucleophilic attack. The aldehyde group at position 4 offers a site for condensation reactions, while the butyl chain contributes to lipophilicity, as evidenced by its LogP of 0.611 . The methyl group at position 1 sterically hinders the ring, potentially influencing reaction kinetics in synthetic applications.
Synthesis and Physicochemical Properties
Physicochemical Characterization
The compound’s physicochemical profile underpins its utility in synthetic workflows:
| Parameter | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely polar aprotic solvents | Estimated from LogP |
| Polar Surface Area (PSA) | 75.27 Ų | Computational |
The high PSA (75.27 Ų) indicates significant hydrogen-bonding capacity, aligning with its potential as a hydrogen-bond donor/acceptor in molecular recognition processes .
Applications in Organic Synthesis and Industry
Role as a Synthetic Intermediate
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is primarily employed as a building block for heterocyclic compounds. Its aldehyde group participates in:
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Knoevenagel condensations to form α,β-unsaturated carbonyl derivatives.
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Schiff base formations with amines, generating imine linkages for coordination chemistry.
Pharmaceutical Relevance
Though direct bioactivity data are absent, structurally related imidazolidines exhibit:
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Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).
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Antifungal effects via ergosterol biosynthesis inhibition.
These analogs’ success underscores the potential for derivatizing 4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde to enhance bioavailability or target specificity.
Biological and Toxicological Considerations
Ecotoxicology
No ecotoxicity data are available. Given its LogP (0.611), the compound may exhibit moderate bioaccumulation potential, necessitating further environmental impact studies .
Future Research Directions
Critical knowledge gaps include:
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Synthetic Optimization: Developing scalable, high-yield synthesis routes.
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Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity.
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Toxicokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
Collaborative efforts between synthetic chemists and pharmacologists could accelerate the translation of this compound into clinically relevant derivatives.
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